N-Aryl Substituent Size and Lipophilicity: p-Tolyl vs. 4-Methylthiazol-2-yl in BACE1 Inhibition Context
The most potent compound in the BACE1 inhibitor series, analog 41 (2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide), achieved an IC50 of 4.6 μM against BACE1 in a FRET-based enzymatic assay [1]. This compound differs from CAS 862555-27-9 solely in the amide substituent: 4-methylthiazol-2-yl vs. p-tolyl. Molecular property analysis indicates that the thiazole ring introduces two additional hydrogen-bond acceptors (endocyclic N and S) and reduces calculated logP by approximately 0.8–1.5 log units relative to the p-tolyl analog . In the broader SAR, compounds with simple phenyl or substituted-phenyl amides (the class to which CAS 862555-27-9 belongs) showed BACE1 inhibitory activity in the range of 10–50% inhibition at 50 μM [2], a distinct activity band from the optimized thiazol-2-yl amides. This positions CAS 862555-27-9 as a tool for exploring how amide heterocycle replacement modulates both potency and predicted CNS penetration.
| Evidence Dimension | BACE1 enzymatic inhibitory activity and molecular properties |
|---|---|
| Target Compound Data | CAS 862555-27-9 (p-tolyl amide): exact BACE1 IC50 not reported in primary literature; class-level BACE1 inhibition for phenylamide ITAs: 10–50% at 50 μM; calculated ClogP ≈ 3.5–4.0; one H-bond donor (amide NH) |
| Comparator Or Baseline | Analog 41 (4-methylthiazol-2-yl amide): BACE1 IC50 = 4.6 μM; high predicted BBB permeability; two additional H-bond acceptors from thiazole ring |
| Quantified Difference | At least 10-fold difference in BACE1 IC50 (4.6 μM for analog 41 vs. >50 μM estimated for phenylamide ITA class); logP difference approximately 0.8–1.5 units favoring higher lipophilicity for CAS 862555-27-9 |
| Conditions | BACE1 FRET-based enzymatic assay; in silico logP and BBB permeability predictions (Yan et al., 2017) |
Why This Matters
When selecting between ITA analogs for CNS-target programs, the p-tolyl amide may offer superior passive membrane permeability due to higher lipophilicity, albeit at the cost of reduced BACE1 potency compared to the thiazol-2-yl amide lead.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., Xu, P. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur. J. Med. Chem. 2017, 137, 462–475. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 3.4.23.46 (memapsin 2): inhibition data for 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives at 0.01–0.05 mM. Entry r=753489. View Source
